molecular formula C19H17FN4O2 B2658260 (4-(1H-pyrrol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034578-46-4

(4-(1H-pyrrol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2658260
M. Wt: 352.369
InChI Key: UFDWQAUFGKFTIG-UHFFFAOYSA-N
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Description

The compound “(4-(1H-pyrrol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole . Pyrrole is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compounds of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrole ring is a key structural feature, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Pharmacological Profiling

  • P2X7 Antagonist Clinical Candidate Development : A study developed a novel method to access P2X7 antagonists, including compounds with pyrrolidin-1-yl and fluoropyrimidin-2-yl moieties, showing promising receptor occupancy and tolerability, suggesting potential applications in mood disorders treatment (Chrovian et al., 2018).

Structural Analysis and Theoretical Studies

  • Crystal Structure and DFT Study : Research on boric acid ester intermediates featuring pyrrolidin-1-yl and phenyl groups demonstrated their structural integrity through crystallography and DFT analysis, indicating a basis for further chemical modifications and potential pharmacological applications (Huang et al., 2021).

Anticonvulsant and Analgesic Properties

  • Anticonvulsant Agents Development : A series of triazin-yl and isoxazol-yl pyrrolidin-1-yl methanones were synthesized, showing significant anticonvulsant activities. This highlights the therapeutic potential of structurally related compounds in treating neurological disorders (Malik & Khan, 2014).

Antimicrobial Activity

  • Antimicrobial Activity of Pyrazoline Derivatives : Novel pyrazoline derivatives, including those with pyridin-4-yl methanone moieties, were synthesized and showed significant antiinflammatory and antibacterial activities, suggesting their use as molecular templates for developing new antimicrobial agents (Ravula et al., 2016).

Drug-likeness and In Silico Analysis

  • Drug-likeness and Microbial Investigation : A study on dihydropyrrolone conjugates derived from benzo[d][1,2,3]triazole-1-yl and phenyl methanone showed promising in vitro microbial activity and drug-likeness properties, emphasizing the importance of computational methods in early drug discovery stages (Pandya et al., 2019).

properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-15-11-21-19(22-12-15)26-17-7-10-24(13-17)18(25)14-3-5-16(6-4-14)23-8-1-2-9-23/h1-6,8-9,11-12,17H,7,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDWQAUFGKFTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-pyrrol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

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